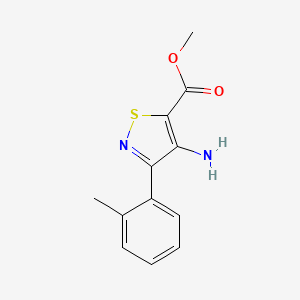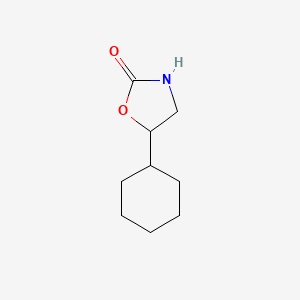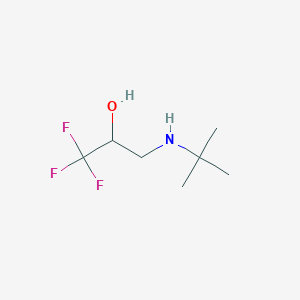
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photocatalytic Degradation Studies
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol is studied in the context of photocatalytic degradation. Sakkas et al. (2007) explored the photocatalytic transformation of salbutamol, a compound structurally similar to 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol, under simulated solar irradiation using titanium dioxide as a photocatalyst. The study involved assessing the kinetics of drug decomposition, identifying intermediate compounds, and evaluating toxicity (Sakkas et al., 2007).
Chemical Synthesis and Isomerization
Research by Keller and Schlosser (1996) discussed the synthesis of 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one, a compound derived from deprotonation and condensation reactions involving a tert-butylamine group. This study highlights the chemical transformations and isomerization processes related to 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol (Keller & Schlosser, 1996).
Environmental Impact Studies
The environmental impact of compounds similar to 3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol has been studied by Zhang et al. (2019). They investigated the toxicities of degraded mixtures of Irgarol 1051, containing a tert-butylamino group, to marine organisms. This research provides insights into the ecological effects of such compounds (Zhang et al., 2019).
Palladium-Catalyzed Cycloisomerization
A study by Zhang, Zhao, and Lu (2007) involved the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization. This research provides a chemical context for understanding the reactions and applications of trifluoropropanol derivatives (Zhang, Zhao, & Lu, 2007).
Biotransformation Studies
Liu et al. (1997) conducted a study on the biotransformation of Irgarol 1051, which contains a tert-butylamino group. They found that the white rot fungus Phanerochaete chrysosporium could biotransform Irgarol 1051, primarily via partial N-dealkylation, providing insights into the microbial degradation pathways of such compounds (Liu et al., 1997).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the beta-1 adrenergic receptor . This receptor mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Propiedades
IUPAC Name |
3-(tert-butylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,3)11-4-5(12)7(8,9)10/h5,11-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEDNFIQMYTPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
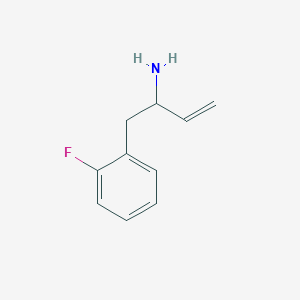
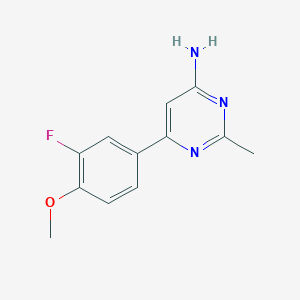
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)


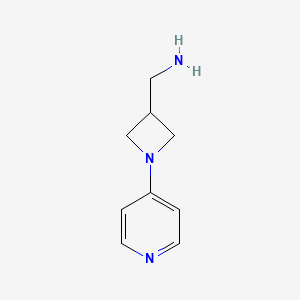

![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)
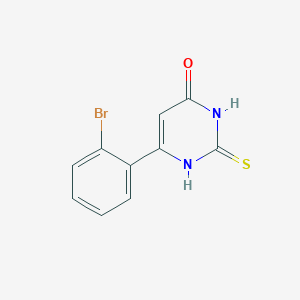
![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
